molecular formula C11H11N3O4S B045146 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole CAS No. 116248-39-6

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole

Cat. No. B045146
M. Wt: 281.29 g/mol
InChI Key: ZRUQEDTXSPNOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole, also known as MNPSMI, is a chemical compound that has been widely used in scientific research. MNPSMI belongs to the group of imidazole derivatives, which have been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in various biological processes. 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microbial strains, including bacteria and fungi. 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole is also soluble in various solvents, making it easy to use in different experimental setups. However, 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has some limitations as well. It has been found to exhibit low solubility in water, which may limit its use in certain experiments. Additionally, 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for further research on 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole. One area of research could be to further investigate its potential use as a drug delivery system. Additionally, further studies could be conducted to investigate the mechanism of action of 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole. Furthermore, 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole could be studied for its potential use in treating various diseases, including cancer and inflammatory disorders. Finally, future research could focus on developing new analogs of 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole with improved properties and efficacy.

Synthesis Methods

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole can be synthesized by reacting 1-methyl-5-nitroimidazole with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction yields 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole as a white solid with a melting point of around 120-122°C.

Scientific Research Applications

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

116248-39-6

Product Name

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1-methyl-5-nitroimidazole

InChI

InChI=1S/C11H11N3O4S/c1-13-10(12-7-11(13)14(15)16)8-19(17,18)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

ZRUQEDTXSPNOQI-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Other CAS RN

116248-39-6

synonyms

1-Methyl-5-nitro-2-((phenylsulfonyl)methyl)-1H-imidazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.